molecular formula C9H12O6 B1329973 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid CAS No. 50940-49-3

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid

Cat. No.: B1329973
CAS No.: 50940-49-3
M. Wt: 216.19 g/mol
InChI Key: UZDMJPAQQFSMMV-UHFFFAOYSA-N
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Description

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid is an organic compound that features both an acryloyloxy group and an oxobutanoic acid moiety.

Preparation Methods

The synthesis of 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid typically involves the reaction of hydroxyl acrylate with maleic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents for these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid has several scientific research applications:

    Polymer Chemistry: It is used in the synthesis of UV-curable latex and other advanced polymers.

    Materials Science: The compound’s ability to form polymers makes it valuable in developing new materials with specific properties, such as enhanced durability or specific optical characteristics.

    Biological Research: While less common, the compound’s functional groups may be modified for use in biological assays or as part of drug delivery systems.

Comparison with Similar Compounds

Similar compounds to 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid include other acryloyloxy-containing compounds and oxobutanoic acid derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in polymer and materials science.

Properties

IUPAC Name

4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2H,1,3-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMJPAQQFSMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84579-32-8
Record name Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84579-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044820
Record name Acryloyloxyethyl succinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
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CAS No.

50940-49-3
Record name Acryloyloxyethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50940-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoacryloyloxyethyl succinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acryloyloxyethyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.861
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Record name MONOACRYLOYLOXYETHYL SUCCINATE
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Synthesis routes and methods I

Procedure details

In a separate vessel, succinic anhydride (30 g), 2-hydroxyethyl acrylate (34.2 g), tetramethylammonium chloride (0.2 g), and 2,6-di-t-butyl-4-methylphenol (0.15 g) were stirred and heated at 90° C. for 3 hours. The mixture was then cooled to give 3-(2-acryloyloxyethoxycarbonyl)propionic acid. This product (27.2 g) was mixed with 2,6-di-t-butyl-4-methylphenol (0.1 g) and added over 1 hour to the advanced resin at 100° C. The mixture was then stirred for a further 41/2 hours at 100° C., by with time its epoxide content had fallen to a negligibly low level.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of succinic anhydride (30.0 g), 2-hydroxyethyl acrylate (34.2 g), tetramethylammonium chloride (0.2 g), and 2,6-di-tert. butyl-4-methyl phenol (0.15 g) is heated at 90° C. for 3 hours, by which time the infra-red spectrum of the mixture shows that almost all of the anhydride has reacted. The mixture is cooled to give the desired acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid

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